

1-Bromo-2-fluorocyclohexane physical properties

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Compound of Interest

Compound Name: **1-Bromo-2-fluorocyclohexane**

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An In-Depth Technical Guide to the Physical Properties of **1-Bromo-2-fluorocyclohexane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluorocyclohexane is a halogenated aliphatic cyclic compound that serves as a valuable intermediate in synthetic organic chemistry. The presence of two different halogens, bromine and fluorine, on a cyclohexane scaffold provides distinct reactive sites, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.^[1] The utility of this compound is intrinsically linked to its stereochemistry. The cis and trans isomers exhibit unique three-dimensional arrangements that profoundly influence their physical properties, conformational stability, and reactivity. A thorough understanding of these properties is therefore critical for its effective application in research and development.

This technical guide provides a comprehensive overview of the physical properties, conformational analysis, spectroscopic profile, and synthetic methodologies for **1-bromo-2-fluorocyclohexane**, with a focus on differentiating its key stereoisomers.

Part 1: Stereochemistry and Conformational Energetics

The relationship between the bromine and fluorine atoms on the cyclohexane ring gives rise to two diastereomers: **cis-1-bromo-2-fluorocyclohexane** and **trans-1-bromo-2-fluorocyclohexane**. In the cis isomer, both halogens are on the same face of the ring, while in the trans isomer, they are on opposite faces. These stereochemical differences dictate the molecule's preferred shape in three-dimensional space through chair conformations.

The stability of a given conformer is primarily governed by the steric strain associated with substituents in axial positions. Axial groups experience destabilizing 1,3-diaxial interactions with other axial hydrogens. Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial positions.[\[2\]](#)

Conformational Analysis of **trans-1-Bromo-2-fluorocyclohexane**

The trans isomer can exist in two chair conformations that are in equilibrium: one with both substituents in axial positions (diaxial) and one with both in equatorial positions (diequatorial). The diequatorial conformer is significantly more stable as it minimizes steric strain for both halogen substituents.[\[2\]](#)[\[3\]](#) This makes the diequatorial conformer the overwhelmingly predominant species at equilibrium.

Caption: Chair-flip equilibrium for the trans isomer.

Conformational Analysis of **cis-1-Bromo-2-fluorocyclohexane**

For the cis isomer, one substituent must be axial and the other equatorial (axial-equatorial). A ring flip converts this to an equatorial-axial conformation. The two conformers are not energetically equivalent. Bromine is significantly larger than fluorine (Van der Waals radii: Br \approx 1.85 Å, F \approx 1.47 Å). Therefore, the conformer that places the bulkier bromine atom in the equatorial position and the smaller fluorine atom in the axial position is the more stable of the two.[\[2\]](#)[\[4\]](#)

Caption: Chair-flip equilibrium for the cis isomer.

Part 2: Physical and Thermochemical Properties

The physical properties of **1-bromo-2-fluorocyclohexane** are influenced by its stereochemistry. While data for the pure cis isomer is sparse in the literature, properties for the trans isomer and for isomer mixtures are available. It is generally expected that the more stable and symmetric trans isomer will have a higher melting point and potentially a different boiling point and density compared to the cis isomer.[\[5\]](#)

Table 1: Physical Properties of **1-Bromo-2-fluorocyclohexane** Isomers

Property	Value	Isomer	Source(s)
Molecular Formula	<chem>C6H10BrF</chem>	All	[6] [7] [8]
Molecular Weight	181.05 g/mol	All	[6] [7] [8]
Appearance	Colorless to pale yellow liquid	Mixture	[1]
Boiling Point	74.5-76.5 °C @ 19 mmHg	Mixture	[9]
	166.7 °C @ 760 mmHg	trans- (Calculated)	[10]
Density	1.46 g/cm ³	Mixture	[9]
Refractive Index	n^{20}/D 1.4800-1.4840	Mixture	[9]
LogP (Octanol/Water)	2.7	trans- (Computed)	[8]

|| 2.7 | cis- (Computed) |[\[6\]](#) |

Part 3: Spectroscopic Profile for Isomer Differentiation

Spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers. Differences in molecular symmetry and the spatial orientation of the C-F and C-Br bonds give rise to unique spectroscopic fingerprints.[\[11\]](#)[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is particularly definitive. The key distinction arises from the symmetry elements present in the dominant conformers.

- **trans-Isomer:** The highly stable diequatorial conformer possesses a C_2 axis of symmetry. This symmetry renders pairs of protons equivalent, leading to a simpler, more resolved spectrum.
- **cis-Isomer:** The axial-equatorial conformer lacks any symmetry element (it is asymmetric). Consequently, all ten protons on the cyclohexane ring are chemically non-equivalent, resulting in a significantly more complex and overlapping ^1H NMR spectrum.

^1H - ^{19}F Coupling: A key feature in the NMR spectra of these compounds is spin-spin coupling between fluorine and protons. Large couplings are typically observed over two bonds (geminal, ^2JHF) and three bonds (vicinal, ^3JHF). The magnitude of vicinal coupling is dependent on the dihedral angle, providing further structural confirmation.[13][14] The ^{19}F NMR for the trans isomer has been reported.[15]

Mass Spectrometry (MS)

Mass spectrometry can confirm the elemental composition. The most characteristic feature is the isotopic pattern of the molecular ion (M^+). Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a roughly 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M^+ and $\text{M}+2$), which is a definitive signature for the presence of a single bromine atom in the molecule.[11] A mass spectrum for the cis isomer is available from the NIST Chemistry WebBook.[7][16]

Part 4: Experimental Methodologies

Protocol 1: Synthesis via Bromofluorination of Cyclohexene

A common and effective method for synthesizing **1-bromo-2-fluorocyclohexane** is the electrophilic addition of "BrF" across the double bond of cyclohexene. This reaction typically proceeds with anti-addition, yielding predominantly the trans isomer. A standard procedure involves using N-Bromosuccinimide (NBS) as a source of electrophilic bromine and a fluoride source like Olah's reagent (70% hydrogen fluoride in pyridine).[17]

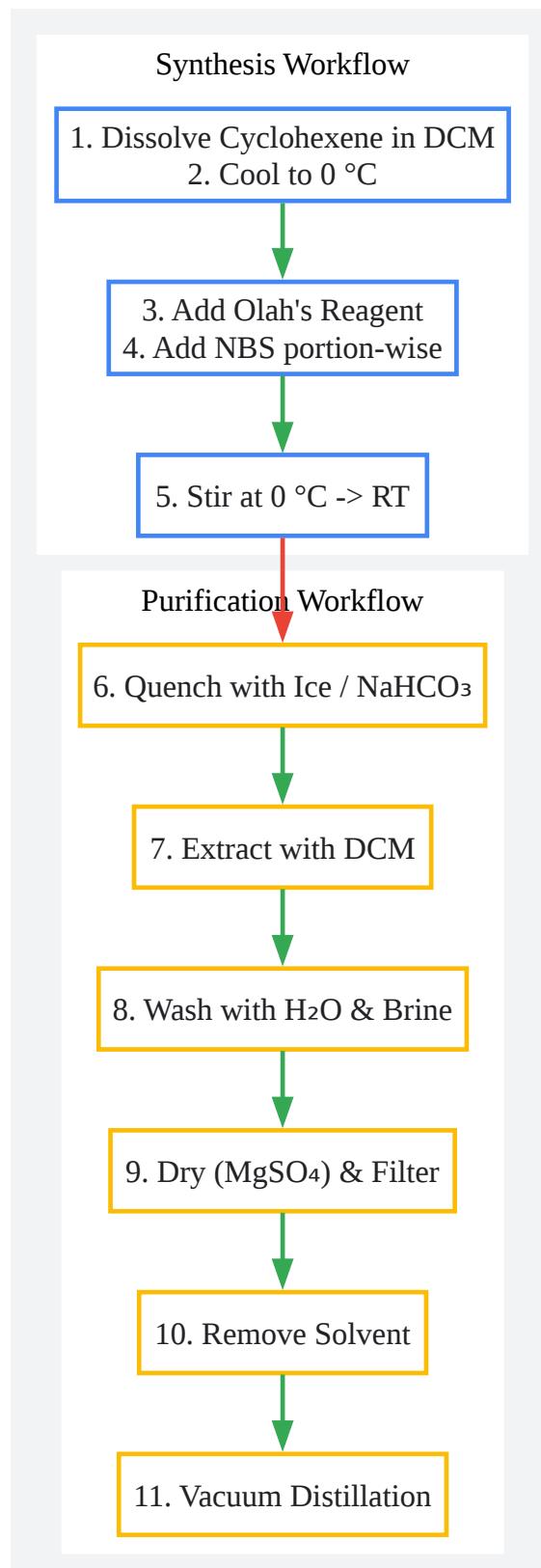
Materials:

- Cyclohexene
- N-Bromosuccinimide (NBS)
- Hydrogen fluoride-pyridine (Olah's reagent)
- Anhydrous dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

- Reaction Setup: In a fume hood, dissolve cyclohexene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C using an ice bath.
- Reagent Addition: Slowly add Olah's reagent (1.5 eq) to the stirred solution. Following this, add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
- Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
- Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and saturated NaHCO_3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
- Washing: Combine the organic layers and wash sequentially with water and brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the resulting crude oil by vacuum distillation to yield **1-bromo-2-fluorocyclohexane**.



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Caption: General workflow for synthesis and purification.

Protocol 2: Isomer Characterization and Separation

The purity of the synthesized product and the ratio of cis to trans isomers can be assessed using Gas Chromatography (GC) and NMR spectroscopy.

- Gas Chromatography (GC): Due to differences in their boiling points and polarity, the cis and trans isomers can typically be separated and quantified using a standard GC equipped with a non-polar or medium-polarity column.
- NMR Analysis: As detailed in Part 3, ^1H and ^{19}F NMR are used to confirm the identity of the isomers based on the complexity of the spectra and the observed coupling patterns.

Conclusion

The physical and spectroscopic properties of **1-bromo-2-fluorocyclohexane** are fundamentally dictated by its stereochemistry. The trans isomer is conformationally locked into a stable diequatorial state, leading to higher symmetry and a simpler NMR profile. The cis isomer exists as an equilibrium of two axial-equatorial conformers, with the conformer placing the larger bromine atom in the equatorial position being favored. This lack of symmetry results in a more complex NMR spectrum. These distinct characteristics, summarized in this guide, provide the necessary framework for researchers to effectively synthesize, isolate, characterize, and utilize these versatile halogenated intermediates in their scientific endeavors.

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